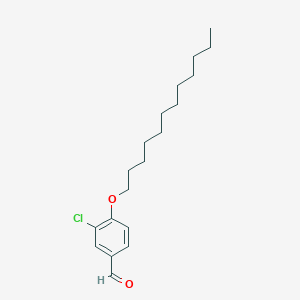
3-Chloro-4-(dodecyloxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 3-chloro-4-(dodecyloxy)- is an organic compound with the molecular formula C19H29ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 3-position and a dodecyloxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3-chloro-4-(dodecyloxy)- typically involves the following steps:
Starting Material: The synthesis begins with benzaldehyde as the starting material.
Chlorination: The benzaldehyde undergoes chlorination to introduce a chlorine atom at the 3-position. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Alkylation: The chlorinated benzaldehyde is then subjected to alkylation to introduce the dodecyloxy group at the 4-position. This step involves the reaction of the chlorinated benzaldehyde with dodecanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of Benzaldehyde, 3-chloro-4-(dodecyloxy)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 3-chloro-4-(dodecyloxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia (NH3) or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-chloro-4-(dodecyloxy)benzoic acid.
Reduction: 3-chloro-4-(dodecyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzaldehyde, 3-chloro-4-(dodecyloxy)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 3-chloro-4-(dodecyloxy)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The dodecyloxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzaldehyde, 3-chloro-
- Benzaldehyde, 4-chloro-
- Benzaldehyde, 3,4-dichloro-
- Benzaldehyde, 4-(dodecyloxy)-
Uniqueness
Benzaldehyde, 3-chloro-4-(dodecyloxy)- is unique due to the presence of both a chlorine atom and a dodecyloxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
102657-71-6 |
|---|---|
Formule moléculaire |
C19H29ClO2 |
Poids moléculaire |
324.9 g/mol |
Nom IUPAC |
3-chloro-4-dodecoxybenzaldehyde |
InChI |
InChI=1S/C19H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-14-22-19-13-12-17(16-21)15-18(19)20/h12-13,15-16H,2-11,14H2,1H3 |
Clé InChI |
NBJWSARBVCFWAS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Butoxy-3-ethoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080193.png)
![[4-Methyl-2-(prop-2-en-1-yl)phenoxy]acetic acid](/img/structure/B14080197.png)
![4-[(E)-(Hydrazinylmethylidene)amino]butyl carbamimidothioate](/img/structure/B14080208.png)
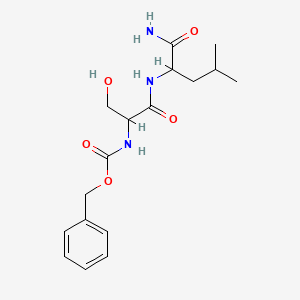
![4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline](/img/structure/B14080218.png)
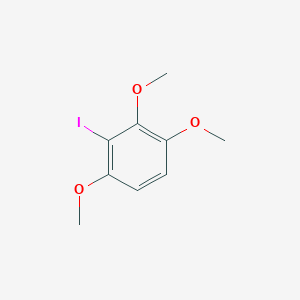
![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide](/img/structure/B14080229.png)

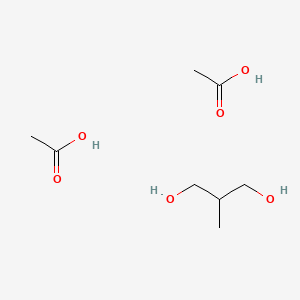
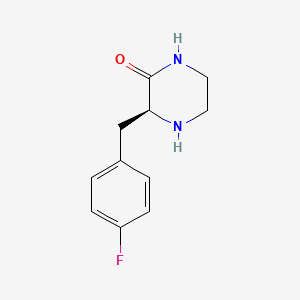
![1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo-](/img/structure/B14080258.png)

![Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate](/img/structure/B14080267.png)
![7-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14080276.png)
